molecular formula C8H20N2O4 B14082657 2,2',2'',2'''-Hydrazine-1,1,2,2-tetrayltetraethanol CAS No. 55467-91-9

2,2',2'',2'''-Hydrazine-1,1,2,2-tetrayltetraethanol

Cat. No.: B14082657
CAS No.: 55467-91-9
M. Wt: 208.26 g/mol
InChI Key: MVERRUIWTZZKCY-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is a chemical compound with significant interest in various scientific fields. This compound features a hydrazine core with four ethanol groups attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol typically involves the reaction of hydrazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrazones, ketones, and substituted hydrazine derivatives.

Scientific Research Applications

2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions. Additionally, it can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’‘,2’‘’-Hydrazine-1,1,2,2-tetrayltetraethanol is unique due to its four ethanol groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile compared to simpler hydrazine derivatives.

Properties

CAS No.

55467-91-9

Molecular Formula

C8H20N2O4

Molecular Weight

208.26 g/mol

IUPAC Name

2-[[bis(2-hydroxyethyl)amino]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C8H20N2O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H,1-8H2

InChI Key

MVERRUIWTZZKCY-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)N(CCO)CCO

Origin of Product

United States

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